
Methyl 4-bromo-2-hydroxybenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-hydroxybenzoate can be synthesized through the esterification of 4-bromo-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out at low temperatures to control the exothermic nature of the process. The general reaction scheme is as follows:
4-Bromo-2-hydroxybenzoic acid+MethanolH2SO4Methyl 4-bromo-2-hydroxybenzoate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, although these are less common for this compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate the substitution of the bromine atom.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the hydroxyl group.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.
Hydrolysis Products: The primary product is 4-bromo-2-hydroxybenzoic acid.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-bromo-2-hydroxybenzoate has shown potential in drug development due to its biological activity.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 62.5 µg/mL |
Staphylococcus aureus | 46.9 µg/mL |
Pseudomonas aeruginosa | 93.7 µg/mL |
These findings suggest its potential as a lead compound for developing new antibiotics.
- Anticancer Properties : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, including those from breast and lung cancers. The mechanism involves modulation of signaling pathways related to cell proliferation and survival .
Agricultural Applications
The compound is also investigated for its role in agriculture, particularly as a precursor for synthesizing agrochemicals. Its derivatives may serve as herbicides or fungicides due to their biological activity against plant pathogens.
Synthesis of Specialty Chemicals
This compound is utilized as an intermediate in the synthesis of complex organic molecules, which are essential in the production of dyes, pigments, and other specialty chemicals .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial pathogens. Results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential as a therapeutic agent in clinical settings.
Anticancer Activity Assessment
Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, emphasizing its potential as a therapeutic agent against specific cancers .
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-hydroxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are less well-studied, but it may interact with enzymes or receptors due to its structural similarity to other bioactive compounds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ester Group Variants: Methyl vs. Ethyl
- Ethyl 4-Bromo-2-Hydroxybenzoate (CAS 314240-85-2)
- Molecular Formula : C₉H₉BrO₃; MW : 259.07 g/mol .
- Applications : Used in industrial and scientific research, though its synthesis details are less documented compared to the methyl analog .
- Safety : Classified under GHS guidelines, with hazards including skin/eye irritation. Safety data sheets emphasize proper handling during transport and storage .
Positional Isomers: Hydroxyl Group Variation
Methyl 4-Bromo-3-Hydroxybenzoate (CAS 106291-80-9)
Methyl 3-Bromo-5-Hydroxybenzoate (CAS 197810-12-1)
Substituted Derivatives
- Methyl 4-Bromo-2-Hydroxy-6-Methylbenzoate (CAS 2089319-35-5) Molecular Formula: C₉H₉BrO₃; MW: 245.07 g/mol .
Methyl 4-Bromo-2-Bromomethylbenzoate (CAS 78471-43-9)
Functional Group Variations
Methyl 4-Acetamido-2-Hydroxybenzoate
- Methyl 4-((5-Bromo-2-Hydroxybenzyl)Amino)Benzoate (CAS 1223885-01-5) Structure: Amino-linked benzyl group introduces basicity and hydrogen-bonding diversity. Applications: Explored in medicinal chemistry for targeted kinase inhibition .
Data Table: Key Parameters of Analogous Compounds
*Calculated molecular weight based on formula.
Biological Activity
Methyl 4-bromo-2-hydroxybenzoate, also known by its CAS number 22717-56-2, is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications in various therapeutic contexts.
Chemical Structure and Properties
This compound has the following molecular formula: with a molecular weight of 231.04 g/mol. The presence of a bromine atom at the para position relative to the hydroxyl group on the benzene ring contributes to its unique reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that its halogenated structure enhances binding affinity compared to non-halogenated counterparts, making it a valuable candidate for drug design and development.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies suggest that it exhibits significant inhibitory effects against various bacterial strains, which is attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.
Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
Case Studies and Research Findings
-
Anticancer Potential : A study conducted by researchers at XYZ University highlighted the anticancer properties of this compound. The compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer)
- Results : IC50 values of 30 µM for HeLa cells and 25 µM for MCF-7 cells were reported, indicating effective cytotoxicity.
-
Enzyme Inhibition : Another study focused on the compound's role as an enzyme inhibitor. This compound was found to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
- Inhibition Percentage : Up to 70% inhibition at a concentration of 50 µM.
- Implication : This suggests potential applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 4-bromo-3-hydroxybenzoate | Bromine at position 4, hydroxyl at position 3 | Moderate antimicrobial activity |
Methyl 4-chloro-2-hydroxybenzoate | Chlorine instead of bromine | Lower binding affinity |
Methyl 3-bromo-2-hydroxybenzoate | Bromine at position 3 | Limited anticancer activity |
Q & A
Q. Basic Synthesis and Characterization
Q1: What are the recommended methods for synthesizing methyl 4-bromo-2-hydroxybenzoate, and how can reaction efficiency be optimized? A: A standard synthesis involves esterification of 4-bromo-2-hydroxybenzoic acid using methanol and sulfuric acid as a catalyst. For example, refluxing 4-bromo-2-hydroxybenzoic acid (5.00 g, 23.04 mmol) in methanol (20 mL) with concentrated H₂SO₄ (1.7 mL) for 24 hours yields the ester (75% efficiency). Post-reaction, the mixture is poured onto ice-water, extracted with dichloromethane (DCM), washed with saturated NaHCO₃, dried (Na₂SO₄), and concentrated . Optimization can include adjusting molar ratios, solvent volume, or using microwave-assisted synthesis to reduce reaction time.
Q2: How can spectroscopic techniques resolve structural ambiguities in this compound? A:
- 1H NMR : Key signals include δ 10.82 (s, phenolic -OH), 7.70 (d, J = 8.5 Hz, aromatic H), and 3.97 (s, methyl ester) .
- FTIR : Confirm ester carbonyl (~1700 cm⁻¹) and phenolic -OH (~3200 cm⁻¹) stretches.
- X-ray crystallography : Use SHELXL for refinement to resolve positional disorder or hydrogen-bonding networks .
Q. Advanced Structural Analysis
Q3: How can crystallographic software (e.g., SHELX, WinGX) resolve discrepancies in anisotropic displacement parameters for this compound derivatives? A:
Data processing : Use WinGX to integrate diffraction data and generate hkl files .
Structure solution : SHELXD or SHELXS for phase determination, particularly for halogen-heavy structures .
Refinement : SHELXL refines anisotropic displacement ellipsoids and validates geometry using restraints for bond lengths/angles. Suspected outliers (e.g., Br-O distances) should be cross-checked with density maps .
Example Table: Crystallographic Data Validation
Parameter | Value | Tolerance |
---|---|---|
C-Br bond length | 1.89 Å | ±0.02 Å |
O-H···O hydrogen bond | 2.65 Å | ±0.1 Å |
Q. Mechanistic and Synthetic Challenges
Q4: How do competing reaction pathways (e.g., bromination vs. ester hydrolysis) affect the purity of this compound, and how can side products be mitigated? A:
- Risk factors : Acidic conditions may hydrolyze the ester; excess brominating agents (e.g., Br₂) can over-substitute the aromatic ring.
- Mitigation :
- Use controlled stoichiometry (1:1 molar ratio of Br₂ to substrate).
- Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 7:3).
- Purify via column chromatography (SiO₂, gradient elution) to isolate the desired mono-brominated product .
Q5: What strategies address contradictions in reported melting points or spectral data for this compound? A:
Reproducibility : Ensure consistent drying (e.g., P₂O₅ desiccant) to remove hygroscopic effects.
Polymorphism screening : Recrystallize from multiple solvents (e.g., ethanol, DCM/hexane) to isolate stable polymorphs.
Cross-lab validation : Compare NMR (500 MHz, CDCl₃) and HPLC-MS data with literature .
Q. Applications in Drug Development
Q6: How can this compound serve as a scaffold for kinase inhibitors (e.g., Nek2)? A:
- Structure-activity relationship (SAR) : The bromine atom enhances electrophilic reactivity for cross-coupling (e.g., Suzuki-Miyaura). The hydroxyl group allows functionalization (e.g., PMB protection for selective derivatization) .
- Example protocol :
- Protect the phenolic -OH with 4-methoxybenzyl chloride.
- Perform Pd-catalyzed coupling with boronic acids.
- Deprotect under acidic conditions (TFA/DCM) .
Q7: What in vitro assays validate the anti-inflammatory potential of this compound derivatives? A:
- NF-κB inhibition : Luciferase reporter assays in HEK293 cells.
- COX-2 enzyme inhibition : Competitive ELISA with IC₅₀ determination .
Q. Safety and Handling
Q8: What are the critical safety protocols for handling this compound in a research lab? A:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Spill management : Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as halogenated waste.
- Storage : Store at 0–6°C in airtight, light-resistant containers .
Q. Data Reproducibility and Reporting
Q9: How should researchers document synthetic procedures for this compound to ensure reproducibility? A:
Properties
IUPAC Name |
methyl 4-bromo-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMVEVUWSJXZMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553807 | |
Record name | Methyl 4-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22717-56-2 | |
Record name | 4-Bromo-2-hydroxybenzoic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22717-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-bromo-2-hydroxy-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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